Ethyl 2-oxo-5-phenylpentanoate Ethyl 2-oxo-5-phenylpentanoate
Brand Name: Vulcanchem
CAS No.: 81867-09-6
VCID: VC8296975
InChI: InChI=1S/C13H16O3/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
SMILES: CCOC(=O)C(=O)CCCC1=CC=CC=C1
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol

Ethyl 2-oxo-5-phenylpentanoate

CAS No.: 81867-09-6

Cat. No.: VC8296975

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-oxo-5-phenylpentanoate - 81867-09-6

Specification

CAS No. 81867-09-6
Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
IUPAC Name ethyl 2-oxo-5-phenylpentanoate
Standard InChI InChI=1S/C13H16O3/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
Standard InChI Key MJCZYRJTANZIEI-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)CCCC1=CC=CC=C1
Canonical SMILES CCOC(=O)C(=O)CCCC1=CC=CC=C1

Introduction

Chemical Identity and Structural Features

Ethyl 2-oxo-5-phenylpentanoate belongs to the class of β-keto esters, which are pivotal in condensation reactions and heterocyclic synthesis. The compound’s structure features:

  • A phenyl group at the terminal carbon (C5), contributing to aromatic stability and hydrophobic interactions.

  • A ketone group at C2, enabling nucleophilic additions and reductions.

  • An ethyl ester at C1, facilitating esterification and hydrolysis reactions.

Comparative analysis with structurally related compounds, such as ethyl 2-methyl-5-oxo-5-phenylpentanoate (PubChem CID 132918828), reveals distinct differences in reactivity. The absence of a methyl substituent at C2 in ethyl 2-oxo-5-phenylpentanoate enhances its susceptibility to keto-enol tautomerism, a property critical in Claisen and Dieckmann condensations .

Table 1: Key Physical Properties

PropertyEthyl 2-Oxo-5-PhenylpentanoateEthyl 2-Methyl-5-Oxo-5-Phenylpentanoate
Molecular FormulaC13H16O3\text{C}_{13}\text{H}_{16}\text{O}_3C14H18O3\text{C}_{14}\text{H}_{18}\text{O}_3
Molecular Weight (g/mol)220.27234.29
Key Functional GroupsKetone, Ester, PhenylKetone, Ester, Phenyl, Methyl
Boiling Point280–285°C (est.)290–295°C (est.)

Synthesis and Industrial Production

Grignard-Based Synthesis

A patented method for analogous β-keto esters involves the Grignard reaction of β-bromophenylethane with magnesium in methyl tert-butyl ether (MTBE), followed by addition to diethyl oxalate . Adapting this protocol for ethyl 2-oxo-5-phenylpentanoate would require:

  • Grignard Reagent Formation:

    • Reacting 5-bromo-1-phenylpentane with magnesium in MTBE at 30–60°C for 1–12 hours.

    • Optimal solvent-to-substrate ratio: 1–5:1 (MTBE:bromide) .

  • Nucleophilic Addition:

    • Treating the Grignard intermediate with diethyl oxalate at −30–50°C for 1–15 hours.

    • Yield enhancement via controlled temperature and stoichiometry .

This route avoids the low yields and side reactions (e.g., Wurtz coupling) associated with traditional methods, achieving efficiencies >75% in scaled batches .

Catalytic Cycloisomerization

Recent advances in palladium-catalyzed cycloisomerization of alkynoic acids (e.g., 5-phenylpent-4-ynoic acid) suggest a novel pathway to β-keto esters . Using PdO-Fe3O4\text{PdO-Fe}_3\text{O}_4 nanoparticles, alkynoic acids undergo intramolecular cyclization to form γ-lactones, which can be hydrolyzed and esterified to yield ethyl 2-oxo-5-phenylpentanoate . This method offers advantages in atom economy and compatibility with aqueous media.

Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3 converts the ketone to a carboxylic acid, yielding 5-phenylpentanoic acid derivatives .

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) selectively reduces the ketone to a secondary alcohol, forming ethyl 2-hydroxy-5-phenylpentanoate, a precursor to chiral pharmaceuticals .

Ester Hydrolysis and Transesterification

  • Acidic Hydrolysis: Concentrated HCl\text{HCl} cleaves the ethyl ester to 2-oxo-5-phenylpentanoic acid, a substrate for peptide coupling.

  • Transesterification: Methanol in the presence of H2SO4\text{H}_2\text{SO}_4 yields methyl 2-oxo-5-phenylpentanoate, altering solubility for chromatographic applications .

Applications in Pharmaceutical Synthesis

Ethyl 2-oxo-5-phenylpentanoate is a key intermediate in angiotensin-converting enzyme inhibitors (ACEIs), such as lisinopril and benazepril . Its keto-ester moiety undergoes:

  • Michael Additions with amines to form β-amino esters.

  • Condensations with thiols for sulfhydryl-containing therapeutics.

Table 2: Pharmaceutical Derivatives

DerivativeTherapeutic UseSynthetic Pathway
Lisinopril AnalogHypertensionAmidation of carboxylate
Benazepril IntermediateCardiovascular diseaseReductive amination

Catalytic and Industrial Relevance

The compound’s utility extends to:

  • Fragrance Synthesis: Its phenyl group contributes to aromatic profiles in perfumes.

  • Polymer Chemistry: As a crosslinking agent in polyester resins.

  • Asymmetric Catalysis: Chiral derivatives serve as ligands in enantioselective hydrogenation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator